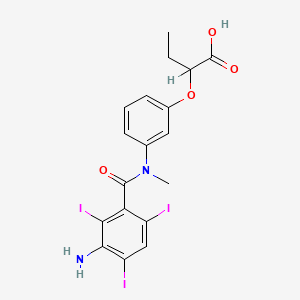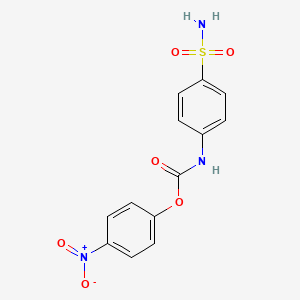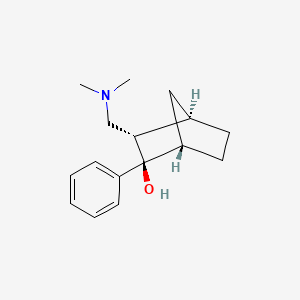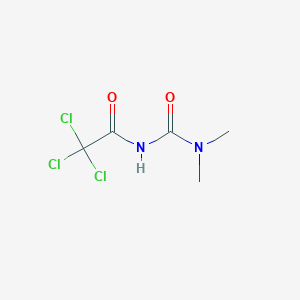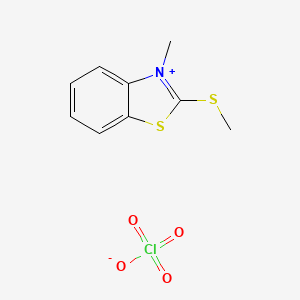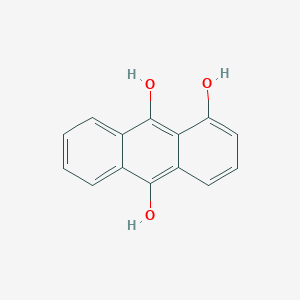
Anthracene-1,9,10-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-1,9,10-triol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of hydroxyl groups at the 1, 9, and 10 positions of the anthracene structure. Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,9,10-triol typically involves the hydroxylation of anthracene. One common method is the oxidation of anthracene using reagents such as potassium permanganate or osmium tetroxide, followed by reduction to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale oxidation processes. The use of metal-catalyzed reactions, such as those involving palladium or platinum catalysts, can enhance the efficiency and selectivity of the hydroxylation process .
Análisis De Reacciones Químicas
Types of Reactions: Anthracene-1,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming anthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Halogenated, nitrated, and sulfonated anthracene derivatives.
Aplicaciones Científicas De Investigación
Anthracene-1,9,10-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials
Mecanismo De Acción
The mechanism of action of anthracene-1,9,10-triol involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical studies and applications.
Biological Interactions: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substitution patterns.
Uniqueness: Anthracene-1,9,10-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring specific photophysical characteristics .
Propiedades
Número CAS |
27354-06-9 |
|---|---|
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
anthracene-1,9,10-triol |
InChI |
InChI=1S/C14H10O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15-17H |
Clave InChI |
YCIJRFYKAGEVNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
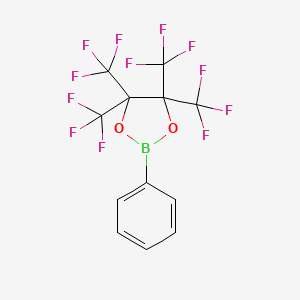
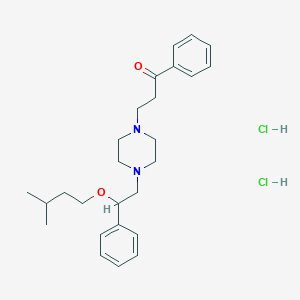
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)

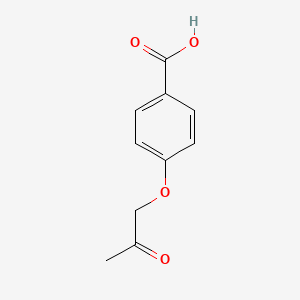
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
